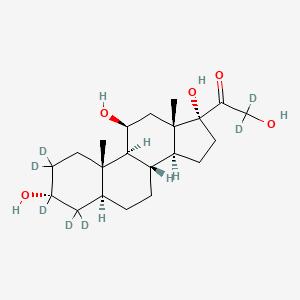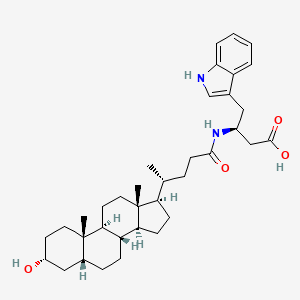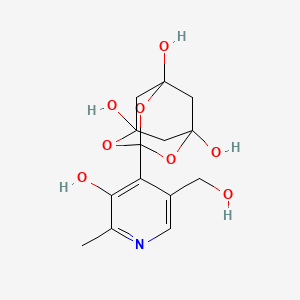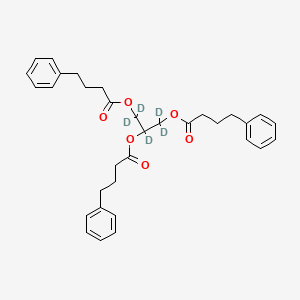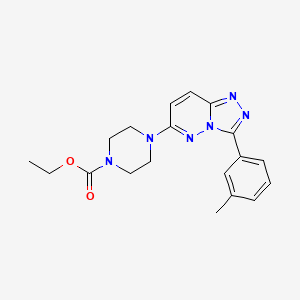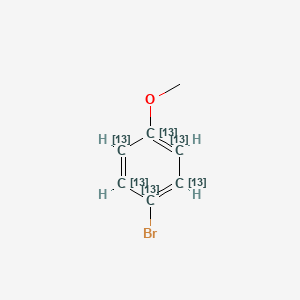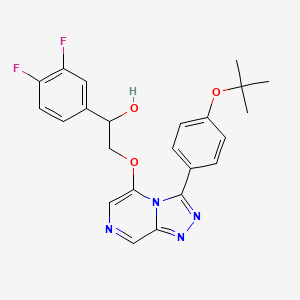
Antimalarial agent 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 7 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to reduce the parasite load and alleviate symptoms in infected individuals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 7 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous quality control measures to ensure the compound meets pharmaceutical standards. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial setting .
化学反应分析
Types of Reactions
Antimalarial agent 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, which add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .
科学研究应用
Antimalarial agent 7 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Primarily used in the development of new antimalarial therapies and understanding drug resistance mechanisms.
Industry: Employed in the production of diagnostic tools and as a reference standard in quality control laboratories
作用机制
Antimalarial agent 7 exerts its effects by targeting the Plasmodium parasite’s heme detoxification pathway. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, leading to the accumulation of toxic heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately causes its death . The molecular targets include enzymes involved in heme metabolism and transport proteins .
相似化合物的比较
Similar Compounds
Chloroquine: A 4-aminoquinoline derivative with a similar mechanism of action but different pharmacokinetic properties.
Artemisinin: A sesquiterpene lactone that acts by generating free radicals within the parasite.
Mefloquine: Another quinoline derivative with a broader spectrum of activity but higher toxicity
Uniqueness
Antimalarial agent 7 is unique due to its high potency and low propensity for resistance development. Unlike chloroquine, it remains effective against chloroquine-resistant strains of Plasmodium falciparum. Its synthetic versatility also allows for the development of various derivatives with improved efficacy and safety profiles .
属性
分子式 |
C23H22F2N4O3 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
1-(3,4-difluorophenyl)-2-[[3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethanol |
InChI |
InChI=1S/C23H22F2N4O3/c1-23(2,3)32-16-7-4-14(5-8-16)22-28-27-20-11-26-12-21(29(20)22)31-13-19(30)15-6-9-17(24)18(25)10-15/h4-12,19,30H,13H2,1-3H3 |
InChI 键 |
YXNHLRADFLNVIV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC(=C(C=C4)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


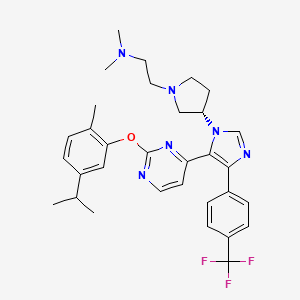
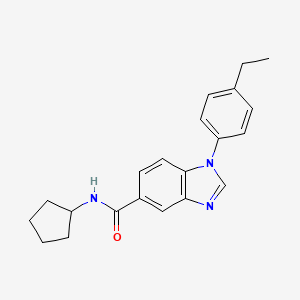
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

